molecular formula C20H21FN6O2 B6439784 6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine CAS No. 2549025-73-0

6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine

Cat. No. B6439784
CAS RN: 2549025-73-0
M. Wt: 396.4 g/mol
InChI Key: BOMULRMETUZBEA-UHFFFAOYSA-N
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Description

6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine is a useful research compound. Its molecular formula is C20H21FN6O2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine is 396.17100210 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising anticancer activity . For instance, certain bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) have been synthesized as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition . These compounds exhibited better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Analgesic and Anti-inflammatory Activities

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown analgesic and anti-inflammatory activities . This suggests their potential use in the treatment of pain and inflammation.

Antioxidant Activity

These compounds have exhibited antioxidant activity , which could be beneficial in the prevention and treatment of diseases caused by oxidative stress.

Antiviral Activity

The antiviral properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been reported , indicating their potential use in antiviral therapy.

Enzyme Inhibition

These compounds have shown inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests their potential use in the treatment of diseases related to these enzymes.

Antitubercular Agents

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been studied as potential antitubercular agents .

properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-12-15(21)4-5-16(22-12)20(28)26-9-8-13(10-26)11-29-18-7-6-17-23-24-19(14-2-3-14)27(17)25-18/h4-7,13-14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMULRMETUZBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoro-2-methylpyridine

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